molecular formula C17H17N2+ B1210283 Difenzoquat CAS No. 49866-87-7

Difenzoquat

Cat. No. B1210283
CAS RN: 49866-87-7
M. Wt: 249.33 g/mol
InChI Key: LBGPXIPGGRQBJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on difenzoquat primarily focuses on its application and effects rather than its synthesis. However, understanding its behavior in various environments provides indirect insights into its chemical nature. For instance, difenzoquat's adsorption on polyurethane foam indicates its interaction with other substances, hinting at its complex molecular interactions and potential synthesis pathways (Vinhal et al., 2017).

Molecular Structure Analysis

The molecular structure of difenzoquat enables unique interactions, as evidenced by its adsorption characteristics and the formation of ion-associates with sodium dodecylsulfate. This suggests a structure conducive to forming complexes with other molecules, which is critical in understanding its behavior in environmental and biological systems (Vinhal et al., 2017).

Chemical Reactions and Properties

Difenzoquat's chemical reactions, particularly its adsorption process, reveal its ability to form complexes with other molecules. Its efficiency in adsorption onto polyurethane foam in the presence of sodium dodecylsulfate highlights its reactive nature and potential chemical properties that can be leveraged in various applications, such as environmental safety and herbicide design (Vinhal et al., 2017).

Physical Properties Analysis

Studies on difenzoquat, including its fluorescence characteristics, provide insights into its physical properties. Its fluorescence excitation spectrum shows concentration-dependent variations, which are essential for understanding its behavior in solution and potential applications in analytical chemistry (Wandruszka et al., 1990).

Chemical Properties Analysis

The chemical behavior of difenzoquat, especially its interaction with other compounds and its adsorption characteristics, underscores its complex chemical properties. Its ability to form ion-associates and its efficient retention by polyurethane foam in specific conditions highlight its potential for targeted applications in herbicide action and environmental cleanup efforts (Vinhal et al., 2017).

Scientific Research Applications

  • Contact Activity and Resistance Mechanisms

    • Difenzoquat's mechanism of action includes both contact activity and systemic growth-inhibition, distinct from paraquat. Research comparing difenzoquat and paraquat showed significant differences in their modes of action, with difenzoquat inducing electrolyte leakage from plant tissue in both light and dark conditions, unlike paraquat. This study also examined difenzoquat's interaction with resistant and susceptible biotypes of Avena fatua (wild oat) and wheat cultivars, suggesting a unique contact activity mechanism (Li, Nandula, & Messersmith, 2003).
  • Influence of Application Method on Phytotoxicity

    • The phytotoxic effects of difenzoquat were found to vary based on the form of deposit when applied to Avena fatua. Different concentrations, surfactant levels, and the size of the drops influenced its effectiveness, with the herbicide showing more activity when applied to the base of younger leaves. The study highlighted the importance of application techniques in maximizing difenzoquat's herbicidal efficiency (Merritt, 1982).
  • Solid-Phase Extraction and Analysis

    • Techniques for analyzing difenzoquat in water using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) have been developed. This research provides insights into the detection and quantification of difenzoquat in environmental samples, emphasizing the need to consider the presence of organic matter and surfactants in natural waters which can affect the extraction efficiency (Ibáñez, Picó, & Mañes, 1996).
  • Environmental Remediation Using Biopolymers

    • A study on the adsorption behavior of difenzoquat on biopolymer membranes like alginate and chitosan explored their potential in remediating contaminated water. This research is significant in environmental science, showing how these biopolymers can selectively adsorb herbicides, offering a promising approach to water purification (Moraes et al., 2013).
  • Determination in Water Samples

    • A fully automated method for determining difenzoquat in drinking and surface water was developed, using online trace enrichment and LC separation with UV detection. This method enables trace-level determination of difenzoquat, providing a practical approach for monitoring herbicides in water resources (Ibáñez, Picó, & Mañes, 1996).
  • Electrochemical Detection and Analysis

    • Electrochemical methods for the determination of difenzoquat, such as the use of a silver solid amalgam electrode, have been explored. These methods offer sensitive and non-toxic alternatives for monitoring difenzoquat levels in various sample types, including water (Gajdár, Barek, & Fischer, 2019).
  • Fluorescence Properties

    • Difenzoquat's potential as a fluorescence probe was investigated, with studies noting significant concentration-dependent variations in its fluorescence excitation spectrum. This research contributes to the understanding of difenzoquat's properties and its potential applications in analytical chemistry (Wandruszka, Edwards, Puchalski, & Morra, 1990).

Safety And Hazards

Difenzoquat is classified as Acute toxicity, Oral (Category 3), H301, Acute toxicity, Dermal (Category 3), H311, Short-term (acute) aquatic hazard (Category 1), H400, and Long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of Difenzoquat research could involve further understanding its mechanism of action and improving its effectiveness. For instance, research has been conducted to determine the influence of the time of day at application on Difenzoquat’s effectiveness . Additionally, the development of new technologies for the analysis of Difenzoquat could also be a future direction .

properties

IUPAC Name

1,2-dimethyl-3,5-diphenylpyrazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGPXIPGGRQBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043965
Record name Difenzoquat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difenzoquat

CAS RN

49866-87-7
Record name Difenzoquat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49866-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difenzoquat [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049866877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difenzoquat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFENZOQUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE792QN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,750
Citations
O Núñez, JB Kim, E Moyano, MT Galceran… - … of Chromatography A, 2002 - Elsevier
Optimum conditions for the determination of the herbicides paraquat, diquat and difenzoquat by micellar electrokinetic chromatography (MEKC) using sweeping and cation-selective …
Number of citations: 115 www.sciencedirect.com
R Busch, R Behrens, A Ageez, M Elakkad - Crop science, 1989 - Wiley Online Library
… the inheritance of tolerance to difenzoquat in spring wheat grown in the … of difenzoquat on tolerant and susceptible spring wheat genotypes, and (iii) determine the effects of difenzoquat …
Number of citations: 14 acsess.onlinelibrary.wiley.com
PA O'SULLIVAN, WH VandenBorn - Weed Research, 1978 - Wiley Online Library
… activity of difenzoquat or a barban + difenzoquat mixture was … mixed with difenzoquat Difenzoquat or difenzoquat + barban … A mixture of burban + difenzoquat + bromoxynil‐MCPA or …
Number of citations: 23 onlinelibrary.wiley.com
SD Miller, JD Nalewaja, A Dobranski - Weed Science, 1984 - cambridge.org
… difenzoquat application increased difenzoquat injury to Era wheat (Figures 1C, ID, IF) compared to con stant 10C (Figure 1A). However, difenzoquat injury … after difenzoquat applica tion (…
Number of citations: 10 www.cambridge.org
M Göcer, K Hoferer, J Zipfel… - JPC-Journal of Planar …, 2009 - akjournals.com
We report improved separation of the highly toxic contact herbicides paraquat, diquat, difenzoquat, mepiquat, and chloromequat by HPTLC. Quantification was based on a new …
Number of citations: 10 akjournals.com
SD Miller, JD Nalewaja, J Pudelko… - Weed Science, 1978 - cambridge.org
… Durum wheat generally was more tolerant of difenzoquat than spring wheat. Tank mix … with difenzoquat had no effect on crop injury or wild oat control. Wild oat control with difenzoquat …
Number of citations: 30 www.cambridge.org
B Spangenberg - JPC-Journal of Planar Chromatography-Modern …, 2012 - akjournals.com
Improved separation of highly toxic contact herbicides paraquat (1,1′-dimethyl-4-4′-bipyridinium), diquat (6,7-dihydrodipyridol[ 1,2-a:2′,1′-c]pyrazine-5,8-di-ium), difenzoquat (1,2-…
Number of citations: 10 akjournals.com
M Pateiro-Moure, M Arias-Estévez… - Journal of hazardous …, 2010 - Elsevier
Mobility of agrochemicals in soils plays an important role in the fate and transport of contaminants in the environment. Competitive and non-competitive sorption experiments of three …
Number of citations: 55 www.sciencedirect.com
JO Vinhal, KK Nege, MR Lage, JWM Carneiro… - Ecotoxicology and …, 2017 - Elsevier
This work reports a study about the adsorption of the herbicides diquat and difenzoquat from aqueous medium employing polyurethane foam (PUF) as the adsorbent and sodium …
Number of citations: 26 www.sciencedirect.com
KE Pallett - Weed research, 1984 - Wiley Online Library
… ha"' difenzoquat Maris Huntsman was most tolerant while Score appeared leasl tolerant. Difenzoquat … segments, and '''C-difenzoquat penetration and translocation were compared in the …
Number of citations: 4 onlinelibrary.wiley.com

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